N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide
Overview
Description
N-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide, more commonly referred to as N-hydroxy-2-methyl-tetrahydropyranylmethylbenzenecarboximidamide (N-HMTPMBC), is a synthetic organic compound that has been studied for its potential applications in various scientific fields. N-HMTPMBC has been studied for its use in organic synthesis, as a biocatalyst, and for its potential applications in drug development.
Scientific Research Applications
Neuroprotective Agent for Ischemia-Reperfusion Damage
- Application : KR-31543, a compound structurally related to N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide, has been studied as a neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats was investigated, revealing insights into its metabolic pathways and potential therapeutic applications for neurological damage due to ischemia (Kim et al., 2002).
Synthesis of Antimicrobial and Antifungal Compounds
- Application : Research has been conducted on the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, demonstrating the potential of such compounds in producing antimicrobial and antifungal agents (Maehr & Leach, 1978).
Development of CCR5 Antagonists
- Application : A practical method for synthesizing an orally active CCR5 antagonist was developed, involving a compound structurally similar to the target molecule. This research may contribute to developing therapies for conditions like HIV/AIDS (Ikemoto et al., 2005).
Anticoccidial and Antimicrobial Activity
- Application : Studies have demonstrated the synthesis of compounds related to the target molecule with significant anticoccidial and antimicrobial activities. These findings suggest potential applications in the treatment of infections in both humans and animals (Georgiadis, 1976).
Ultrasound-Mediated Synthesis
- Application : An environmentally friendly protocol for synthesizing derivatives of the target compound using ultrasound-mediated condensation was developed. This method offers advantages in terms of efficiency and environmental impact (Wang et al., 2011).
Metabolism in Human Liver Microsomes
- Application : The metabolism of KR-31543, a compound related to the target molecule, was studied in human liver microsomes, providing insights into its biotransformation and potential implications for human therapy (Ji et al., 2004).
Synthesis and Characterization of Pyrazole Derivatives
- Application : Research on the synthesis and characterization of pyrazole derivatives, structurally similar to the target compound, was conducted, revealing potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
properties
IUPAC Name |
N'-hydroxy-2-[methyl(oxan-4-ylmethyl)amino]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-17(10-11-6-8-19-9-7-11)13-5-3-2-4-12(13)14(15)16-18/h2-5,11,18H,6-10H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWRDPCYNRPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CCOCC1)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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